chd-5

Aryl Hydrocarbon Receptor Antagonist Binding Assay

Choose CHD-5 for clean AhR inhibition. Unlike CH223191, CHD-5 exhibits no AhR-independent proproliferative effects, reducing off-target confounding in cell cycle or apoptosis studies. Its potent, competitive blockade of agonist binding and nuclear translocation ensures robust, reproducible results in AhR pathway research. Insist on CHD-5 for validated selectivity.

Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
CAS No. 289494-16-2
Cat. No. B606638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namechd-5
CAS289494-16-2
SynonymsCHD-5;  CHD 5;  CHD5; 
Molecular FormulaC19H17N3O2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C
InChIInChI=1S/C19H17N3O2/c1-13-6-3-4-7-17(13)22-21-15-9-10-16(14(2)12-15)20-19(23)18-8-5-11-24-18/h3-12H,1-2H3,(H,20,23)
InChIKeyRDQWQMVBBQKHGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CHD-5 (CAS 289494-16-2) Procurement Specifications: A Validated Aryl Hydrocarbon Receptor (AhR) Antagonist for Research


CHD-5, chemically designated as N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]furan-2-carboxamide (CAS 289494-16-2) with a molecular weight of 319.36 g/mol and a purity standard of ≥98% (HPLC), is a synthetic small molecule recognized as a potent and selective antagonist of the aryl hydrocarbon receptor (AhR) [1]. This compound belongs to the class of AhR modulators and is structurally derived from the CH223191 scaffold, where specific modifications enhance its antagonistic properties . CHD-5 is primarily used as a pharmacological tool in life science research to dissect AhR-dependent signaling pathways. It is supplied as a light orange to dark orange solid powder with defined storage and handling requirements to maintain stability and ensure reproducible experimental outcomes [1].

Why CHD-5 (CAS 289494-16-2) is Not Interchangeable with Other AhR Antagonists or Inactive Analogs


Procurement of a generic 'AhR antagonist' without precise specification can compromise experimental validity, as not all compounds in this class exhibit equivalent potency or selectivity. CHD-5 demonstrates quantifiable differentiation from its close structural analogs (e.g., CHD-7, CHD-8) and the parent compound CH223191, based on rigorous comparative data from a focused structure-activity relationship (SAR) study [1]. Key distinctions include: (1) A structurally determined, superior capacity to competitively inhibit agonist binding to the AhR when compared to electron-poor analogs [1][2]. (2) A functional antagonistic effect that effectively blocks agonist-induced AhR nuclear translocation, a property absent in inactive analogs [1][3]. (3) A cleaner selectivity profile, as CHD-5 does not exhibit the AhR-independent proproliferative properties observed with the commonly used antagonist CH223191 [1][4]. These data underscore that substituting CHD-5 with another 'CHD' series compound or a different AhR antagonist without accounting for these specific performance differences could lead to divergent and potentially confounding results in AhR-focused research.

Quantitative Differentiation Guide for CHD-5 (CAS 289494-16-2) Against Structural Analogs and Alternatives


CHD-5 Outperforms Inactive Analogs (CHD-7/CHD-8) in Competitive AhR Binding Inhibition

In a direct head-to-head comparison, CHD-5 effectively inhibited the binding of the agonist [3H]TCDD to the AhR in a concentration-dependent manner. In contrast, the structural analogs CHD-7 and CHD-8 failed to exhibit any significant competitive inhibition at equivalent concentrations up to 10 µM [1]. This binary outcome—active versus inactive—provides a clear, quantifiable basis for selection.

Aryl Hydrocarbon Receptor Antagonist Binding Assay

CHD-5 Functionally Blocks Agonist-Induced AhR Nuclear Translocation, a Critical Step Lacking in CHD-7

A functional cellular assay directly compared the ability of CHD-5 and CHD-7 to inhibit TCDD-induced AhR enrichment in the nucleus. Pre-treatment with 10 µM CHD-5 led to a complete blockade of AhR nuclear translocation, an essential step for receptor activation. Under identical conditions, the analog CHD-7 was completely inactive and failed to prevent nuclear accumulation of the receptor [1].

Aryl Hydrocarbon Receptor Nuclear Translocation Cellular Assay

CHD-5 Exhibits Cleaner Selectivity vs. CH223191, Lacking AhR-Independent Proproliferative Effects

A key differentiation was identified between CHD-5 and the parent antagonist CH223191. While both compounds are potent AhR antagonists, CH223191 was found to exhibit AhR-independent proproliferative properties, potentially confounding results in cell growth or cancer-related studies. In the same investigation, CHD-5 (along with CHD-11 and CHD-12) did not display these off-target effects [1]. This suggests a cleaner, more selective pharmacological profile for CHD-5.

Aryl Hydrocarbon Receptor Selectivity Cell Proliferation

CHD-5 Belongs to the Potent 'Electronegative' Subclass of CH223191 Derivatives, Enabling Superior Antagonism

SAR analysis of a CH223191-based library revealed that compounds bearing strongly electronegative groups at the R1 position (such as CHD-5, CHD-11, and CHD-12) are the most potent AHR antagonists. In contrast, derivatives with electron-poor groups at this position (CHD-7 and CHD-8) were significantly less effective or inactive [1]. This class-level inference is supported by the collective data on binding, nuclear translocation, and functional antagonism.

Aryl Hydrocarbon Receptor Structure-Activity Relationship (SAR) Drug Design

Recommended Application Scenarios for CHD-5 (CAS 289494-16-2) Based on Differentiated Performance


Investigating Canonical AhR Signaling Pathways (e.g., CYP1A1 Induction)

CHD-5 is the appropriate tool for researchers requiring a validated and potent antagonist to inhibit the canonical AhR pathway. Its demonstrated ability to competitively block agonist binding and prevent nuclear translocation [1][2] makes it ideal for studies on TCDD-induced gene expression, xenobiotic metabolism, and other endpoints dependent on AhR's transcriptional activity. Its functional inactivity against CHD-7 ensures that only the selected compound will produce the desired blockade.

Studies Requiring Clean Phenotypic Outcomes in Cell Proliferation Assays

For experiments where the research focus is on AhR's specific role in cell cycle control, apoptosis, or differentiation, CHD-5 offers a cleaner alternative to the parent compound CH223191. The absence of AhR-independent proproliferative effects in CHD-5 [3] reduces the risk of confounding off-target results, allowing for a more accurate interpretation of AhR-dependent phenotypes in cellular models of cancer or immune response.

Structure-Activity Relationship (SAR) and Chemical Probe Development

CHD-5 serves as a key reference point in the SAR of CH223191-derived AhR antagonists. Its classification as a member of the 'electronegative' and functionally active subclass [4] makes it valuable for medicinal chemists and chemical biologists who are designing new AhR modulators or investigating the structural determinants of antagonism. Its well-characterized properties provide a benchmark for evaluating the potency and selectivity of novel analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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